molecular formula C18H17ClF2N4O2 B10773498 N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

Cat. No.: B10773498
M. Wt: 394.8 g/mol
InChI Key: NQNLROFWOGGJGK-SFHVURJKSA-N
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Description

Preparation Methods

The preparation of example 92 (WO2012095521) involves several synthetic routes and reaction conditions. The specific synthetic route for this compound is detailed in the patent WO2012095521. Generally, the synthesis involves the following steps:

    Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness.

Chemical Reactions Analysis

Example 92 (WO2012095521) undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Example 92 (WO2012095521) has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a model molecule to study the behavior of BACE2 inhibitors and their interactions with other molecules.

    Biology: In biological research, it is used to investigate the role of BACE2 in metabolic pathways and its potential as a therapeutic target for metabolic disorders.

    Medicine: In medical research, example 92 is explored for its potential to treat diabetes and other metabolic disorders by inhibiting BACE2 activity.

    Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting BACE2.

Mechanism of Action

The mechanism of action of example 92 (WO2012095521) involves the inhibition of beta-secretase 2 (BACE2). BACE2 is an enzyme that plays a role in the cleavage of amyloid precursor protein (APP) and other substrates. By inhibiting BACE2, example 92 reduces the production of amyloid-beta peptides, which are implicated in metabolic disorders and diabetes . The molecular targets and pathways involved include the BACE2 enzyme and the downstream signaling pathways affected by amyloid-beta peptide levels.

Comparison with Similar Compounds

Example 92 (WO2012095521) can be compared with other BACE2 inhibitors to highlight its uniqueness:

    Example 1 (WO2012095521): Another compound from the same patent, which may have different functional groups and potency.

    Example 50 (WO2012095521): A compound with a similar core structure but different substituents, leading to variations in activity and selectivity.

    Example 150 (WO2012095521): A compound with modifications that enhance its pharmacokinetic properties.

The uniqueness of example 92 lies in its specific functional groups and their arrangement, which contribute to its potency and selectivity as a BACE2 inhibitor.

Properties

Molecular Formula

C18H17ClF2N4O2

Molecular Weight

394.8 g/mol

IUPAC Name

N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C18H17ClF2N4O2/c1-10-4-11(19)6-23-16(10)17(26)24-12-2-3-14(21)13(5-12)18(8-20)9-27-7-15(22)25-18/h2-6H,7-9H2,1H3,(H2,22,25)(H,24,26)/t18-/m0/s1

InChI Key

NQNLROFWOGGJGK-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(COCC(=N3)N)CF)Cl

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COCC(=N3)N)CF)Cl

Origin of Product

United States

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